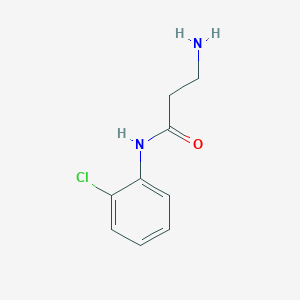

3-amino-N-(2-chlorophenyl)propanamide

Description

3-Amino-N-(2-chlorophenyl)propanamide is a chlorinated aromatic amide characterized by a propanamide backbone with a 2-chlorophenyl substituent and an amino group at the β-position. This structural motif is critical for its biochemical interactions, particularly in enzyme substrate specificity and microbial detection applications. Its derivatives are synthesized via reactions between substituted phenethylamines and acyl chlorides, often employing Schotten-Baumann conditions for amide bond formation .

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

3-amino-N-(2-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H11ClN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) |

InChI Key |

XQLGIVXEZLIFRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)propanamide typically involves the reaction of 2-chlorobenzonitrile with 3-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-amino-N-(2-chlorophenyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chlorophenyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

3-amino-N-(2-chlorophenyl)propanamide serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and can undergo various chemical reactions:

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous or organic solvent |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Halogens, acids, bases | Varies based on substitution |

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Preliminary studies suggest it may interact with specific molecular targets such as enzymes and receptors, influencing neurotransmitter systems due to its structural similarities to neurotransmitters like glutamate.

Anticancer Activity

Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells. For example:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3-amino-N-(2-chlorophenyl)propanamide | MCF-7 (breast cancer) | TBD |

| Prodigiosin | MCF-7 | 1.93 |

| Doxorubicin | MCF-7 | 0.12–2.78 |

The mechanism of action may involve caspase activation pathways, leading to programmed cell death.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-amino-N-(2-chlorophenyl)propanamide | MRSA | TBD |

| Polymyxin B | Control | 16 |

Medicine

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its potential as a therapeutic agent is particularly noteworthy in treating conditions associated with dyslipidemia and cardiovascular diseases, as it has shown promising Cholesteryl Ester Transfer Protein (CETP) inhibitory activity, which is crucial for managing lipid levels in the body.

Industry

In industrial applications, 3-amino-N-(2-chlorophenyl)propanamide is used in the production of specialty chemicals and as a reagent in various processes. Its unique properties make it suitable for use in automated reactors and continuous flow processes to enhance efficiency.

Anticancer Studies

A study evaluating various derivatives of amide compounds indicated that those with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines. This suggests that structural modifications could optimize the activity of 3-amino-N-(2-chlorophenyl)propanamide.

Antibacterial Evaluations

Research into antimicrobial peptides has shown that compounds disrupting bacterial membranes are often more effective than traditional antibiotics like Polymyxin B. This indicates that similar mechanisms could apply to 3-amino-N-(2-chlorophenyl)propanamide.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Amino-N-(3-fluorophenyl)propanamide

- Structure : Fluorine substituent at the phenyl 3-position.

- Activity: Demonstrates superior performance as a β-alanyl aminopeptidase substrate for Pseudomonas aeruginosa detection. Produces 3-fluoroaniline, which has a lower limit of detection (LOD) and quantification (LOQ) compared to aniline from 3-amino-N-phenylpropanamide .

3-Amino-N-(4-methylphenyl)propanamide

- Structure : Methyl group at the phenyl 4-position.

- Activity: Shows the poorest performance among the three substrates in P. aeruginosa assays. The methyl group likely reduces enzyme affinity or hinders hydrolysis kinetics .

N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide

- Structure : Pyrazole ring substitution.

- Synthesis: Formed via reflux with pyrazole and K₂CO₃.

3-Amino-N-(2-iodophenyl)propanamide

- Structure : Iodine substituent at the phenyl 2-position.

- The larger iodine atom may disrupt electronic or steric properties critical for target binding .

Steric and Electronic Modifications

3-Chloro-N-ethyl-N-(2-methylphenyl)propanamide

- Structure : Ethyl and methyl groups introduce steric hindrance.

- Impact : Increased lipophilicity from the ethyl group could enhance membrane permeability but may reduce target specificity .

N-(3-Amino-4-chlorophenyl)propanamide

- Structure: Additional amino group at the phenyl 4-position.

Complex Substituents and Functional Groups

- N-(2-chlorophenyl)-3-[[3-[(2-chlorophenyl)amino]-3-oxidanylidene-propyl]disulfanyl]propanamide: Structure: Disulfide bridge and dual chlorophenyl groups. Properties: The disulfide moiety may confer redox activity or structural rigidity, though synthesis complexity could limit practical use .

Key Physicochemical Parameters

Biological Activity

3-amino-N-(2-chlorophenyl)propanamide, a derivative of propanamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula: C9H12ClN2O

Molecular Weight: 198.66 g/mol

IUPAC Name: 3-amino-N-(2-chlorophenyl)propanamide

The compound is synthesized through the reaction of 2-chlorobenzoyl chloride with 3-aminopropanoic acid, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The product is purified via recrystallization to obtain the hydrochloride salt.

The biological activity of 3-amino-N-(2-chlorophenyl)propanamide is primarily attributed to its structural components:

- Amino Group: Capable of forming hydrogen bonds with various biological molecules.

- Chlorophenyl Group: Facilitates hydrophobic interactions that can influence enzyme activity and receptor binding.

These interactions suggest that the compound may affect the function of specific enzymes and receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that 3-amino-N-(2-chlorophenyl)propanamide exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, IC50 values were reported in the low micromolar range for certain cancer types, indicating potent activity .

Case Study: Antimicrobial Efficacy

A study published in ResearchGate evaluated several derivatives of propanamide, including 3-amino-N-(2-chlorophenyl)propanamide, for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed promising results with an IC50 value significantly lower than traditional antibiotics .

Case Study: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of 3-amino-N-(2-chlorophenyl)propanamide on human cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, with observed morphological changes consistent with apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming apoptotic induction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-amino-N-(2-bromophenyl)propanamide | Similar structure with bromine substitution | Moderate antibacterial activity |

| 3-amino-N-(2-fluorophenyl)propanamide | Similar structure with fluorine substitution | Lower anticancer potency |

| 3-amino-N-(2-methylphenyl)propanamide | Similar structure with methyl substitution | Enhanced antimicrobial properties |

The presence of chlorine in 3-amino-N-(2-chlorophenyl)propanamide appears to enhance its reactivity and biological activity compared to other halogenated analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 3-amino-N-(2-chlorophenyl)propanamide, and how can reaction conditions be optimized?

- Methodology : Adapt peptide coupling protocols using carbodiimide reagents (e.g., dicyclohexylcarbodiimide or diisopropylcarbodiimide) in aprotic solvents like DMF or DCM under inert atmospheres. For example, activate the carboxylic acid precursor with a carbodiimide and react with 2-chloroaniline derivatives. Monitor reaction progress via TLC or LC-MS, and purify via column chromatography .

- Optimization : Adjust stoichiometry of coupling agents (e.g., 1:1 molar ratio of amino acid to carbodiimide) and use tertiary amines (e.g., triethylamine) to neutralize byproducts. Lower temperatures (0°C) during initial mixing can minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing 3-amino-N-(2-chlorophenyl)propanamide, and what spectral features confirm its structure?

- Key Techniques :

- IR Spectroscopy : Look for C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands to confirm the amide backbone .

- NMR : In -NMR, expect resonances for the aromatic protons (δ 7.0–7.5 ppm, integrating for 4H from 2-chlorophenyl) and the propanamide chain (e.g., δ 2.5–3.5 ppm for CH₂ groups) .

- MS : Molecular ion peaks (e.g., m/z 212.07 for [M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ or Cl groups) validate molecular weight and substituents .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of 3-amino-N-(2-chlorophenyl)propanamide derivatives?

- Approach : Perform geometry optimization and electronic property calculations using Gaussian or similar software. Analyze hyperpolarizability (β) and dipole moments to assess NLO potential. Triazole-thioether derivatives (e.g., from ) showed enhanced NLO activity due to electron-withdrawing groups; apply similar substituent tuning (e.g., Cl, NO₂) to the 2-chlorophenyl backbone .

Q. What statistical frameworks resolve discrepancies in enzymatic activity data for 3-amino-N-(aryl)propanamide substrates?

- Protocol :

Use ANOVA to detect significant variance between substrate groups (e.g., fluorophenyl vs. chlorophenyl derivatives).

Follow with post-hoc t-tests (Welch’s correction for unequal variances) to identify specific differences.

Validate with F-tests (e.g., F-value > critical value indicates heteroscedasticity). For example, found fluorophenyl derivatives outperformed methylphenyl analogs (p < 0.05) in β-alanyl aminopeptidase assays .

Q. How do structural modifications to the propanamide backbone influence biological activity (e.g., HIV-1 RT inhibition)?

- Design : Synthesize analogs with varied substituents (e.g., hydroxyl, methyl, halogens) on the phenyl ring. Test in enzyme inhibition assays (IC₅₀ measurements) and correlate with electronic (Hammett σ constants) or steric parameters. showed 3-hydroxyphenyl derivatives had enhanced activity due to hydrogen-bonding interactions .

Q. What crystallographic techniques validate the solid-state structure of 3-amino-N-(2-chlorophenyl)propanamide?

- Procedure : Grow single crystals via slow evaporation (e.g., in ethanol/water). Perform X-ray diffraction and refine using SHELX. Compare bond lengths/angles with DFT-optimized structures. reported a related chlorophenylpropanamide crystal structure (C₉H₁₀ClNO₂) with planar amide geometry .

Data Contradiction & Replication

Q. How should researchers address conflicting results in biological assays involving 3-amino-N-(2-chlorophenyl)propanamide?

- Resolution :

- Verify purity via HPLC and elemental analysis.

- Replicate assays under standardized conditions (e.g., pH, temperature, enzyme concentration).

- Use multivariate regression to identify confounding variables (e.g., solvent polarity in affected enzyme kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.